molecular formula C22H12ClF3N2O5S B2703281 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile CAS No. 1025301-37-4

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile

Cat. No. B2703281
CAS RN: 1025301-37-4
M. Wt: 508.85
InChI Key: XWZSVIPGBVFDRZ-RGVLZGJSSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H12ClF3N2O5S and its molecular weight is 508.85. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

This compound is part of a broader class of compounds that have been explored for their reactivity and potential in synthesizing novel materials. Studies on similar compounds have looked into their reaction mechanisms, such as the interaction of o-nitro- and p-nitro-phenyl selenocyanates with aromatic thiols, leading to products like diselenides or selenenyl sulphides depending on the reactants, which are significant for understanding the chemical behavior of related compounds (Clark & Al-Turaihi, 1977). Additionally, the synthesis of derivatives, such as tribromomethyl phenyl sulfone derivatives, showcases the potential pesticidal activity of such compounds, highlighting their importance in agricultural sciences (Borys, Korzyński, & Ochal, 2012).

Polymer Science

The compound's structural features are conducive to the synthesis of advanced polymeric materials. For instance, the synthesis of fluorinated polyimide films from related compounds has been reported, where the films exhibit excellent optical transparency and solubility in polar organic solvents, indicating the role of such compounds in developing new materials with desirable optical and mechanical properties (Hu Zhi-zhi, 2010).

Environmental Applications

Compounds with similar structural motifs have been explored for their environmental applications, particularly in pollutant degradation. For example, laccases from Pleurotus ostreatus have been characterized for their ability to degrade chlorophenols (CPs), nitrophenols (NPs), and sulfonamide antibiotics (SAs), pollutants of significant concern due to their prevalence and toxicity. This research highlights the potential use of related compounds in biotechnological applications aimed at environmental remediation (Zhuo et al., 2018).

Advanced Materials and Dyes

The structural flexibility and reactivity of such compounds lend themselves to the synthesis of new acid dyes and their metal complexes, with applications in the leather industry. The synthesis and characterization of these dyes from phenol derivatives and their application on crust leather have been investigated, providing insights into the design of new materials with specific optical properties (Hussain et al., 2017).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O5S/c23-16-4-7-19(8-5-16)34(31,32)20(13-27)11-14-10-17(28(29)30)6-9-21(14)33-18-3-1-2-15(12-18)22(24,25)26/h1-12H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZSVIPGBVFDRZ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-(5-nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile

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